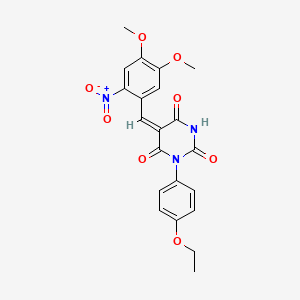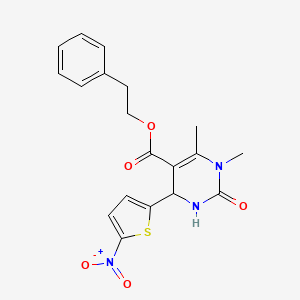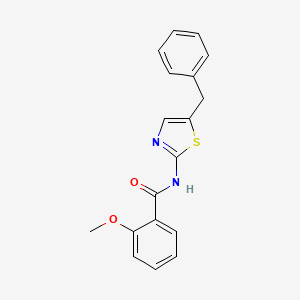
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, also known as EIMAF, is a novel chemical compound that has been synthesized for scientific research purposes. It belongs to the class of indole-based compounds that have been extensively studied for their diverse biological activities. EIMAF has been reported to exhibit promising pharmacological effects, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide also inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses. These effects are thought to be mediated through the interaction of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide with specific cellular targets.
Biochemical and Physiological Effects:
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has been shown to have a range of biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide reduces the production of inflammatory mediators and ROS in cells, and induces apoptosis in cancer cells. In vivo studies have shown that 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has anti-inflammatory effects in animal models of acute and chronic inflammation, and reduces tumor growth in animal models of cancer. These effects are thought to be mediated through the modulation of various signaling pathways in cells.
Advantages and Limitations for Lab Experiments
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has several advantages for lab experiments, including its high purity and stability, and its ability to modulate multiple signaling pathways in cells. However, there are also some limitations to working with 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide.
Future Directions
There are several potential future directions for research on 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide. One area of interest is the development of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the identification of the specific cellular targets of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide in animal models and clinical trials. Overall, the promising pharmacological effects of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide make it a valuable compound for scientific research and drug development.
Synthesis Methods
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide can be synthesized through a multistep process involving the reaction of 7-ethylindole-3-carboxylic acid with 3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with oxalyl chloride and then ammonia to yield the final product. The purity and yield of 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide can be optimized by using different reaction conditions and purification methods.
Scientific Research Applications
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In vitro studies have shown that 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the levels of reactive oxygen species (ROS) in cells. 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. These findings suggest that 2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has potential therapeutic applications in the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-7-5-9-15-16(11-20-17(13)15)18(22)19(23)21-14-8-4-6-12(2)10-14/h4-11,20H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNNELOEWAYTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4959998.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)
![N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole](/img/structure/B4960034.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960048.png)

![1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4960058.png)
![ethyl [(4-amino-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4960065.png)

![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)
![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)
